Absolute Configuration & Ticagrelor Impurity
The (1S,2S) enantiomer is the opposite optical isomer of (1R,2R)-2-(p-tolyl)cyclopropanecarboxylic acid, which is formally registered as Ticagrelor Impurity 157 (CAS 16633-44-6) and used exclusively as an analytical reference standard for abbreviated new drug applications (ANDA) [1]. In the Rhodococcus sp. AJ270 biotransformation system, racemic trans-2-arylcyclopropanecarbonitriles (including the p-tolyl substrate) were resolved to yield (+)-(1S,2S)-2-arylcyclopropanecarboxylic acids with good to excellent optical yields, while the opposite (-)-(1R,2R)-amides were simultaneously produced [2]. This enzymatic discrimination demonstrates that the (1S,2S) carboxylic acid product is the preferred hydrolytic outcome under nitrile hydratase/amidase catalysis, a selectivity that would be reversed if the (1R,2R) substrate or a different biocatalyst were employed [2].
| Evidence Dimension | Stereochemical identity and regulatory classification |
|---|---|
| Target Compound Data | (1S,2S)-2-(p-tolyl)cyclopropanecarboxylic acid; CAS 515179-20-1; (+)-optical rotation sign (predicted from biotransformation product series); produced as the carboxylic acid hydrolysis product of nitrile biotransformation [2]. |
| Comparator Or Baseline | (1R,2R)-2-(p-tolyl)cyclopropanecarboxylic acid; CAS 16633-44-6; Ticagrelor Impurity 157; used as pharmaceutical reference standard for ANDA [1]. Racemic trans-2-(p-tolyl)cyclopropanecarboxylic acid; CAS 869941-94-6 . |
| Quantified Difference | Complete stereochemical inversion at both C1 and C2 centers. The (1R,2R) enantiomer is an identified drug impurity with regulatory documentation; the (1S,2S) enantiomer is the opposite antipode. Racemic mixture (CAS 869941-94-6) lacks enantiomeric definition. |
| Conditions | Biotransformation: Rhodococcus sp. AJ270 whole-cell catalyst, phosphate buffer, 30°C, racemic trans-2-arylcyclopropanecarbonitrile substrates [2]. Regulatory: Ticagrelor ANDA impurity profiling per pharmacopoeial guidelines [1]. |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for chiral synthesis: the (1R,2R) form serves as a Ticagrelor impurity marker, while the (1S,2S) form is required for asymmetric synthesis applications where opposite absolute configuration is needed—substituting one for the other will invert stereochemical outcomes and compromise regulatory compliance.
- [1] ChemWhat. Ticagrelor Impurity 157: (1R,2R)-2-(p-tolyl)cyclopropane-1-carboxylic acid, CAS 16633-44-6. View Source
- [2] Wang, M.-X.; Feng, G.-Q. Enantioselective synthesis of chiral cyclopropane compounds through microbial transformations of trans-2-arylcyclopropanecarbonitriles. Tetrahedron Lett. 2000, 41 (33), 6501–6505. View Source
